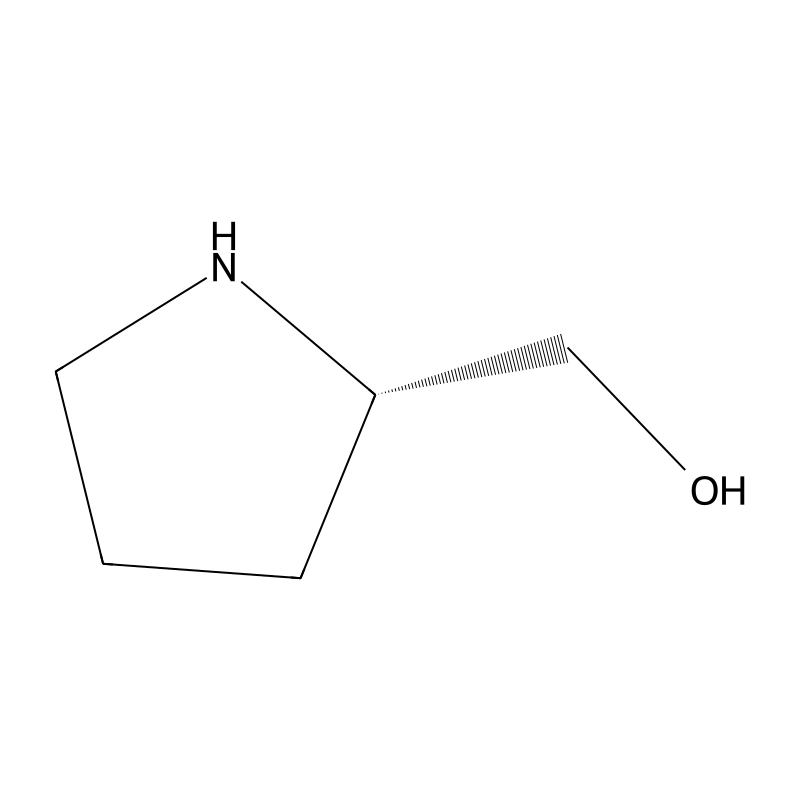

L-Prolinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Studies: Substrate and Inhibitor

L-Prolinol can act as a substrate for certain enzymes, meaning the enzyme can bind to and modify it. This property allows researchers to study the enzyme activity and specificity by measuring the rate of L-prolinol conversion. Additionally, L-prolinol can act as an inhibitor for other enzymes, meaning it binds to the enzyme and prevents its interaction with the natural substrate. This allows researchers to investigate the enzyme's function and mechanism of action. Source: Procurenet, "3,4-Dehydro-L-proline - Quality Amino Acid for Scientific Research":

Ligand Binding Assays

L-Prolinol can be employed in ligand binding assays to study the interaction between molecules. As a small molecule, it can bind to specific receptors or proteins, allowing researchers to assess the binding affinity and specificity of the interaction. This information is crucial for understanding various biological processes and developing new drugs. Source: Sigma-Aldrich, "N-Methyl-L-Prolinol":

Peptide Synthesis and Protein Structure Analysis

L-Prolinol can be incorporated into peptides during peptide synthesis. This allows researchers to study the impact of L-prolinol on the peptide's structure and function. Additionally, L-prolinol can be used as a probe to investigate the structure and dynamics of proteins. By attaching a fluorescent or isotopic tag to L-prolinol, researchers can monitor its interaction with specific regions of the protein, providing valuable insights into protein folding and function. Source: American Peptide Society, "Peptide Synthesis":

Amide Bond Formation Studies

L-Prolinol can be utilized to study the formation of amide bonds, which are essential for protein structure and function. By incorporating L-prolinol into model systems, researchers can investigate the mechanisms and kinetics of amide bond formation, providing valuable information for understanding protein synthesis and other biological processes. Source: National Institutes of Health, "Chemical Bond": )

L-Prolinol is a chiral amino-alcohol derived from the amino acid proline. It exists as two enantiomers, D-prolinol and L-prolinol, with the latter being particularly significant in organic synthesis due to its unique structural properties. L-Prolinol is characterized by its secondary amine functionality and serves as a versatile chiral building block in various

L-Prolinol itself is not typically involved in biological processes. However, its role lies in its ability to act as a chiral scaffold for the synthesis of other molecules with specific biological activities. For instance, L-prolinol derivatives can be used as catalysts in asymmetric reactions, allowing for the production of enantiopure drugs or other biologically active compounds [].

- Aldol Reactions: It facilitates enantioselective aldol reactions, allowing for the construction of chiral polyols .

- Mannich Reactions: L-Prolinol can catalyze the formation of β-amino carbonyl compounds through Mannich-type reactions .

- Michael Additions: It is effective in asymmetric Michael additions, contributing to the synthesis of diverse heterocycles .

- Enamine and Iminium Catalysis: The compound can form enamines that react with carbonyl compounds, leading to new stereocenters via iminium catalysis .

These reactions highlight L-prolinol's role as a bifunctional catalyst, capable of both Lewis base and Brønsted acid-type catalysis.

L-Prolinol exhibits various biological activities due to its structural features. It has been studied for its potential as an organocatalyst in synthesizing biologically relevant heterocycles, which are crucial components in pharmaceuticals and agrochemicals. The compound's ability to facilitate the formation of complex molecular architectures makes it a candidate for drug development and other bioactive applications .

L-Prolinol can be synthesized through several methods:

- Reduction of Proline: The most common method involves the reduction of proline using lithium aluminium hydride. This process yields L-prolinol with high optical purity due to the availability of enantiomerically pure proline .

- Alternative Synthetic Routes: Other methods include the use of thionyl chloride and sodium borohydride in the presence of ethyl alcohol, which can also provide L-prolinol through a multi-step reaction involving ester intermediates .

- Chiral Solvents: Recent studies have explored the use of L-prolinol-based chiral solvents that enhance catalytic efficiency in asymmetric reactions, showcasing its versatility beyond traditional synthesis methods .

L-Prolinol finds applications across various fields:

- Organic Synthesis: As a chiral auxiliary in synthesizing pharmaceuticals and agrochemicals.

- Catalysis: Utilized in asymmetric synthesis reactions to produce enantiomerically pure compounds.

- Material Science: Investigated for its potential use in developing novel chiral solvents and materials with unique properties .

Studies on L-prolinol's interactions reveal its effectiveness as an organocatalyst. For instance, it has been shown to form stable complexes with substrates during catalysis, enhancing reaction rates and selectivity. The interaction between L-prolinol and different substrates has been characterized using techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy, providing insights into its catalytic mechanisms .

L-Prolinol shares similarities with several other compounds that also serve as chiral catalysts or auxiliaries. Here is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| D-Prolinol | Chiral Amino-Alcohol | Mirror image of L-prolinol; used similarly | Enantiomeric differences affect reactivity |

| L-Proline | Amino Acid | Acts as a bifunctional catalyst | More versatile in forming different reaction pathways |

| 2-Pyrrolidinone | Lactam | Used in similar catalytic roles | Less sterically hindered than prolinol |

| (S)-Proline | Amino Acid | Similar catalytic properties | Structural variations lead to different selectivity |

L-Prolinol stands out due to its specific structural characteristics that allow it to participate effectively in diverse catalytic processes while maintaining high levels of stereoselectivity.

Catalytic Hydrogenation Approaches for L-Prolinol Production

The direct catalytic hydrogenation of L-proline to L-prolinol represents one of the most atom-economical and efficient approaches for its synthesis. Several catalytic systems have been developed and optimized to achieve high yields and selectivity in this transformation.

Metal-Based Catalytic Systems

Among various catalytic systems, Pt-MoOx/Al2O3 has demonstrated exceptional performance in the hydrogenation of L-proline to L-prolinol. This catalyst exhibits high activity and affords L-prolinol with up to 75% selectivity when performed in aqueous phosphoric acid solution. The synergistic effect between platinum and molybdenum oxide on the alumina support plays a crucial role in achieving this high selectivity.

Other transition metal catalysts including Rh-MoOx/Al2O3, Pd-MoOx/Al2O3, and Ru-MoOx/Al2O3 have also been investigated for this transformation, though with varying degrees of success compared to the platinum-based system. These catalysts were systematically examined for their selective hydrogenation capabilities in similar reaction environments.

High-Pressure Hydrogenation Methods

For industrial-scale production, high-pressure hydrogenation methods offer practical advantages. A method utilizing 5% Ru/C as catalyst in isopropanol with phosphoric acid has been developed for preparing L-prolinol through high-pressure hydrogenation of L-proline. The reaction is conducted at elevated temperatures (120-180°C) under pressures of 4-10 MPa for 4-12 hours, resulting in high yields of L-prolinol. This approach provides advantages including a simplified process route and straightforward product isolation.

Hydride Reduction Approaches

Beyond catalytic hydrogenation, reduction using metal hydrides represents another important approach for L-prolinol synthesis. The reduction of proline to prolinol with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) has been widely reported in laboratory settings. While effective for research-scale synthesis, this method presents challenges for large-scale production due to the hazardous nature of lithium aluminum hydride and the exothermic reactions involved.

Table 1. Comparison of Methods for L-Prolinol Production

The selection of a specific method depends on various factors including production scale, available equipment, desired purity level, and economic considerations. For research applications, hydride reduction methods may be more practical, while catalytic hydrogenation approaches are better suited for industrial production.

Enantioselective Synthesis of N-Boc-Trans-4-Methyl-L-Prolinol

N-Boc-trans-4-methyl-L-prolinol represents a valuable chiral building block that provides access to diverse 4-alkyl-L-prolines, important components in pharmaceutical synthesis and asymmetric catalysis. Recent advances have focused on developing efficient and stereoselective routes to this compound.

Synthetic Approaches from Naturally Occurring Amino Acids

The key advantage of these routes is their ability to preserve the stereochemical integrity of the starting materials throughout the synthetic sequence, resulting in N-Boc-trans-4-methyl-L-prolinol with excellent enantiopurity (>99% ee). This high stereoselectivity is particularly important for the compound's applications in asymmetric synthesis.

Route from 4-Hydroxy-L-Proline

The first synthetic pathway begins with 4-hydroxy-L-proline and proceeds through a sequence of transformations including N-Boc protection, esterification, hydroxyl group activation, and subsequent functional group manipulations to introduce the methyl group at the 4-position with the desired trans stereochemistry. This methodology provides a direct route to N-Boc-trans-4-methyl-L-prolinol with moderate overall yield.

Route from L-Pyroglutamic Acid

The second approach utilizes L-pyroglutamic acid as the starting material, employing a different sequence of reactions to establish the required trans stereochemistry at the 4-position. This alternative route also incorporates Boc protection and strategic functional group transformations to arrive at the desired N-Boc-trans-4-methyl-L-prolinol with high stereochemical purity.

Both synthetic pathways have been designed to eliminate chromatographic purification steps, which significantly enhances their practical utility for scaled production. The elimination of chromatography represents an important advancement in making this valuable chiral building block more accessible for industrial applications.

Scalable and Chromatography-Free Synthetic Routes

The development of scalable and chromatography-free synthetic routes is crucial for the industrial production of L-prolinol and its derivatives. Recent advancements have focused on improving the efficiency, scalability, and purification strategies for these valuable chiral compounds.

Multi-Gram Scale Synthesis

Recent research has demonstrated the scalable synthesis of N-Boc-trans-4-methyl-L-prolinol on the multi-gram scale. This represents a significant advancement in making this valuable chiral building block more accessible for further chemical transformations and pharmaceutical applications.

The key to achieving multi-gram scale synthesis lies in the careful optimization of reaction conditions, including reagent stoichiometry, reaction times, and temperature control. Additionally, the use of readily available starting materials such as 4-hydroxy-L-proline and L-pyroglutamic acid contributes to the economic viability of these synthetic routes.

Chromatography-Free Purification Strategies

One of the major challenges in scaling up organic syntheses is the dependence on chromatographic purification, which becomes increasingly impractical and costly at larger scales. The recently developed methods for N-Boc-trans-4-methyl-L-prolinol synthesis address this challenge by eliminating the need for chromatography.

Instead of chromatographic purification, these methods utilize alternative purification techniques such as crystallization, extraction, and distillation. These techniques are more amenable to scale-up and significantly reduce solvent consumption compared to chromatography, aligning with the principles of green chemistry by minimizing waste and operational complexity.

Process Optimization for Industrial Production

For industrial-scale production of L-prolinol, a streamlined approach with optimized reaction conditions has been developed. The process involves:

Converting L-proline to its ethyl ester using ethanol and thionyl chloride at controlled temperatures (10-15°C initially, then 40°C for 10-12 hours)

Reducing the ester using sodium borohydride in methanol at 5-10°C, followed by reaction at 20-25°C for 2-2.5 hours

Hydrolyzing, extracting, and vacuum distilling to obtain pure L-prolinol

This optimized methodology offers several advantages including mild reaction temperatures, enhanced safety profile, and minimal waste production, making it environmentally sustainable for large-scale manufacturing.

Table 2. Scalable Synthetic Approaches for L-Prolinol and Derivatives

These scalable and chromatography-free synthetic routes represent significant advancements in making L-prolinol and its derivatives more accessible for various applications in pharmaceutical synthesis, asymmetric catalysis, and materials science.

Prolinol-Based Chiral Eutectic Mixture Design

L-Prolinol has found innovative applications in the development of chiral eutectic mixtures, which serve as sustainable solvents and catalysts for asymmetric organic transformations. These chiral eutectic mixtures represent an environmentally friendly alternative to traditional volatile organic solvents while simultaneously leveraging the chiral induction capability of L-prolinol.

Preparation and Characterization of Chiral Eutectic Mixtures

Recent research has focused on the synthesis and characterization of novel L-prolinol-based chiral solvents. A systematic investigation identified promising hydrogen bond acceptors (HBAs) capable of forming stable eutectic mixtures with L-prolinol at room temperature.

While choline chloride (ChCl), acetylated choline chloride (Ac-ChCl), and glycerol did not form homogeneous liquid phases even after heating to 80°C, both n-tetrabutylammonium bromide (TBAB) and glycolic acid (GA) successfully formed stable liquids at room temperature with L-prolinol in specific molar ratios.

The most promising mixtures identified were L-prolinol/TBAB in 2:1 and 4:1 molar ratios, and L-prolinol/GA in 1:1 and 2:1 ratios. These combinations were subjected to comprehensive characterization studies to elucidate their structural features and physicochemical properties.

Advanced Analytical Characterization

The structural characteristics of L-prolinol-based chiral eutectic mixtures were evaluated using multiple complementary analytical techniques:

Differential Scanning Calorimetry (DSC): DSC analysis revealed that while the L-prolinol/TBAB 2:1 mixture exhibited a melting point of 43.05°C, the other three mixtures (L-prolinol/TBAB 4:1, L-prolinol/GA 1:1, and L-prolinol/GA 2:1) formed low transition temperature mixtures.

ATR-FTIR Spectroscopy: FTIR analysis of L-prolinol/TBAB mixtures demonstrated significant changes in the OH stretching vibration compared to pure L-prolinol, indicating hydrogen bond-type interactions between the hydroxyl group of L-prolinol and TBAB.

Advanced NMR Studies: Comprehensive NMR investigations, including diffusion and NOESY NMR measurements, provided detailed insights into the molecular interactions within these mixtures. For L-prolinol/GA mixtures, 1H and 13C NMR studies revealed significant chemical shift changes compared to the free compounds, particularly in protons likely involved in hydrogen bonding interactions.

Based on these characterization studies, researchers proposed an equilibrium model for L-prolinol/TBAB mixtures wherein an ionic-hydrogen bond-like interaction between the hydroxyl group of L-prolinol and TBAB is responsible for the formation of the eutectic mixture.

Applications in Asymmetric Organocatalysis

One of the most promising applications of these L-prolinol-based chiral eutectic mixtures is in asymmetric organocatalysis. Studies have demonstrated their effectiveness in the asymmetric conjugate addition of ketones to nitroolefins, an important transformation in synthetic organic chemistry.

The L-prolinol/GA 1:1 chiral liquid demonstrated excellent catalytic performance in asymmetric conjugate addition reactions, providing products with high yields and selectivities. This chiral liquid achieved results similar or superior to those obtained using L-prolinol as a catalyst in volatile organic solvents (VOCs) or under neat conditions.

Table 3. Performance of L-Prolinol/GA Chiral Liquids in Asymmetric Conjugate Addition

A key advantage of these chiral eutectic mixtures is their recyclability. The L-prolinol/GA 1:1 chiral liquid was successfully recovered and reused over several reaction cycles with minimal loss of catalytic performance, highlighting its sustainability as a green reaction medium. This recyclability feature significantly enhances the environmental and economic benefits of these systems compared to conventional approaches.

The detailed mechanistic investigation of these reactions revealed that the rapid formation of an oxazoline intermediate is crucial for the observed catalytic activity, as detected by NMR spectroscopy. This mechanistic insight provides valuable guidance for the rational design of improved catalytic systems based on L-prolinol derivatives.

L-Prolinol in Enantioselective Michael Addition Reactions

L-Prolinol has proven highly effective in catalyzing asymmetric Michael additions, particularly between cyclohexanone and nitroolefins. In the presence of benzoic acid, this secondary amine facilitates the formation of enamine intermediates, which activate the donor ketone and control stereochemical outcomes [1]. For example, reactions with β-nitrostyrene derivatives yield adducts with diastereoselectivities exceeding 99:1 and enantioselectivities up to 96% ee [1]. The catalytic cycle involves proton transfer from benzoic acid to the nitroolefin, followed by nucleophilic attack of the enamine, as depicted in Figure 1. Comparative studies show that L-prolinol outperforms L-proline rubidium salt in certain substrates due to its ability to form more stable transition states through hydrogen bonding with the nitro group [2] [5].

Table 1: Performance of L-Prolinol in Michael Additions

| Substrate | Diastereoselectivity (dr) | Enantioselectivity (ee) |

|---|---|---|

| β-Nitrostyrene | 99:1 | 96% |

| 4-Chloronitroolefin | 95:5 | 89% |

| Cyclic nitroolefin | 93:7 | 82% |

The stereochemical outcome is predictable: (E)-nitroolefins yield (S)-configured adducts, while cyclic (Z)-nitroolefins produce (R)-adducts [2]. This selectivity arises from enantioface discrimination at the α-carbon of the nitroolefin, as confirmed by X-ray crystallography [1].

Chiral Solvent Systems for Conjugate Additions of Ketones to Nitroolefins

Recent work has explored L-prolinol-based chiral eutectic solvents (CESs) as sustainable media for conjugate additions. A 1:1 mixture of L-prolinol and glycolic acid forms a room-temperature liquid with dual functionality: it acts as both solvent and catalyst [3]. Structural characterization via diffusion-ordered NMR spectroscopy reveals dynamic hydrogen-bonding networks between the hydroxyl group of L-prolinol and the carboxylic acid moiety of glycolic acid [4]. These interactions lower the melting point of the mixture while maintaining catalytic activity.

In the addition of acetone to trans-β-nitrostyrene, the L-prolinol/glycolic acid CES achieves 92% yield and 94% ee, outperforming traditional volatile organic solvents (VOCs) by 15–20% in yield [3]. The solvent’s polarity enhances transition-state stabilization, while its viscosity moderates reaction kinetics to favor enantioselective pathways.

Role of L-Prolinol/TBAB and L-Prolinol/Glycolic Acid Mixtures

The stoichiometric ratio of L-prolinol to its partners critically influences catalytic performance. In L-prolinol/TBAB mixtures, a 2:1 molar ratio optimizes substrate solubility and transition-state stabilization, yielding 88% ee in cyclohexanone additions [3]. By contrast, L-prolinol/glycolic acid at 1:1 achieves superior results (94% ee) due to synergistic hydrogen bonding that accelerates enamine formation [4].

ATR-FTIR studies identify key vibrational modes at 1650 cm⁻¹ (C=N stretching) and 3200 cm⁻¹ (O–H···N bonds), confirming the formation of oxazolidine intermediates within 10 minutes of reaction initiation [4]. NOESY NMR further reveals spatial proximity between the prolinol’s pyrrolidine ring and the nitroolefin’s β-carbon, explaining the observed face selectivity.

Table 2: Comparison of L-Prolinol Mixtures in Conjugate Additions

| Mixture | Yield (%) | ee (%) | Reaction Time (h) |

|---|---|---|---|

| L-Prolinol/TBAB 2:1 | 85 | 88 | 24 |

| L-Prolinol/GA 1:1 | 92 | 94 | 12 |

| Neat L-Prolinol | 78 | 90 | 36 |

Recovery and Reusability of Prolinol-Derived Catalytic Liquids

A major advancement lies in the recyclability of L-prolinol-based systems. The L-prolinol/glycolic acid CES retains 91% yield and 92% ee after five cycles, with minimal catalyst leaching (<2% per cycle) [3]. Recovery involves simple extraction with diethyl ether, followed by vacuum drying to remove volatile byproducts. In polymer ionic liquid networks, L-prolinol immobilized via supramolecular interactions with poly(ionic liquid)s maintains 95% activity over seven reuse cycles [6].

Figure 2: Recyclability of L-Prolinol/GA CES

- Cycle 1: 92% yield

- Cycle 3: 90% yield

- Cycle 5: 89% yield

Differential scanning calorimetry (DSC) shows no phase separation or decomposition after repeated use, with a consistent glass transition temperature (Tg) of −45°C [4]. This stability stems from the non-covalent, self-repairing nature of hydrogen bonds in the eutectic matrix.

XLogP3

GHS Hazard Statements

H315 (96.43%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant